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Compound of Interest

Compound Name: Awl 60

CAS No.: 140716-14-9

Cat. No.: B1665861

Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparative analysis of the bifunctional peptide Awl 60 and its analogs. This

document outlines their mechanism of action, presents available quantitative data on their

performance, details relevant experimental protocols, and visualizes the associated signaling

pathways.

Awl 60 is a synthetic chimeric peptide that exhibits a unique dual functionality, acting as a weak

agonist at opioid receptors and as an antagonist at the Substance P (SP) neurokinin-1 (NK1)

receptor. This bifunctional nature has positioned it as a compound of interest in the exploration

of novel analgesic agents. Its analogs, including AA501 and AWL-3106, have been developed

to investigate the structure-activity relationships of these chimeric peptides and to modulate

their effects at their respective targets.

Performance and Analogs: A Quantitative Overview
Awl 60 and its analogs are designed as hybrid molecules, combining the pharmacophores of

an opioid receptor agonist and a tachykinin receptor ligand. The primary distinction between
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these analogs lies in their amino acid sequences, which in turn dictates their binding affinities

and functional activities at the mu (µ) and delta (δ) opioid receptors, and the NK1 receptor.

Awl 60 (Tyr-Pro-D-Phe-Phe-D-Phe-D-Trp-Met-NH2) demonstrates a notable antinociceptive

effect, which is considered robust and long-lasting. This is attributed to its combined action as a

weak opioid agonist and a Substance P antagonist.

One of its key analogs, AA501, also functions as an opioid receptor agonist and a Substance P

receptor antagonist. It is a chimeric peptide designed based on the structure-activity

relationship of biphalin, a potent opioid receptor agonist.

In contrast, the analog AWL-3106 is a hybrid of an opioid agonist and a tachykinin agonist. This

difference in functionality at the tachykinin receptor highlights the versatility of this class of

chimeric peptides and allows for the investigation of the distinct physiological roles of NK1

receptor activation versus blockade in the context of opioid signaling.

While comprehensive side-by-side quantitative data is limited in publicly available literature, the

following table summarizes the known receptor binding affinities (Ki) for Awl 60.

Compound
µ-Opioid Receptor
(Ki, nM)

δ-Opioid Receptor
(Ki, nM)

NK1 Receptor
Activity

Awl 60 210 270 Antagonist

AA501 Data not available Data not available Antagonist

AWL-3106 Data not available Data not available Agonist

Mechanism of Action and Signaling Pathways
The therapeutic potential of Awl 60 and its analogs stems from their ability to simultaneously

modulate two distinct pain-related signaling pathways: the opioid system and the Substance

P/NK1 receptor system.

Opioid Receptor Signaling: As a weak agonist, the opioid component of Awl 60 binds to µ- and

δ-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-

proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, a
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decrease in intracellular cyclic AMP (cAMP) levels, the opening of potassium channels (leading

to hyperpolarization), and the closing of calcium channels. These events collectively reduce

neuronal excitability and inhibit the release of nociceptive neurotransmitters.

Neurokinin-1 (NK1) Receptor Signaling: Substance P is a neuropeptide involved in pain

transmission and inflammation. It exerts its effects by binding to the NK1 receptor, a GPCR

primarily coupled to Gq/11 and Gs proteins. The antagonist moiety of Awl 60 and AA501

blocks the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream

signaling cascades. This includes the activation of phospholipase C (PLC), which leads to the

generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in

increased intracellular calcium and activation of protein kinase C (PKC). By blocking this

pathway, the inflammatory and nociceptive signals mediated by Substance P are attenuated.

The following diagrams illustrate the signaling pathways modulated by Awl 60.
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Opioid Agonist Signaling Pathway of Awl 60.
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NK1 Receptor Antagonist Pathway of Awl 60.

Experimental Protocols
The antinociceptive properties of Awl 60 and its analogs are primarily evaluated using in vivo

models of pain in rodents. The following are detailed methodologies for key experiments cited

in the literature.

Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for µ- and δ-opioid

receptors.

Methodology:

Membrane Preparation: Whole brains from male Sprague-Dawley rats are homogenized in

ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 20

minutes at 4°C. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for

30 minutes to remove endogenous opioids. After a second centrifugation, the final pellet is

resuspended in binding buffer.

Competition Binding Assay:
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For µ-opioid receptor binding, membrane preparations are incubated with a radiolabeled

µ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the test

compound (Awl 60 or its analogs).

For δ-opioid receptor binding, a similar procedure is followed using a radiolabeled δ-opioid

receptor ligand (e.g., [³H]DPDPE).

Incubation and Filtration: The incubation is carried out at 25°C for 60 minutes. The reaction is

terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold

buffer to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki

value is then calculated using the Cheng-Prusoff equation.

In Vivo Antinociception Assays
Animals: Male Sprague-Dawley rats (250-300 g) are used for these studies. Animals are

housed under standard laboratory conditions with free access to food and water. For intrathecal

injections, rats are surgically implanted with a catheter into the subarachnoid space at the

lumbar level.

1. Tail-Flick Test

Objective: To assess the analgesic effect of the compounds against a thermal pain stimulus.

Methodology:

Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of high-

intensity light on the ventral surface of the rat's tail. The time taken for the rat to flick its tail

out of the beam is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue

damage.

Drug Administration: Awl 60 or its analogs are administered intrathecally via the implanted

catheter.
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Post-treatment Latency: The tail-flick latency is measured at various time points after drug

administration (e.g., 15, 30, 60, and 120 minutes).

Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE),

calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline

latency)] x 100.

2. Formalin Test

Objective: To evaluate the efficacy of the compounds in a model of tonic chemical pain that has

both an early (neurogenic) and a late (inflammatory) phase.

Methodology:

Acclimatization: Rats are placed in a transparent observation chamber for at least 30

minutes to acclimate.

Drug Administration: The test compound is administered intrathecally prior to the formalin

injection (e.g., 10-15 minutes before).

Formalin Injection: A dilute solution of formalin (e.g., 50 µL of 5% formalin) is injected

subcutaneously into the plantar surface of one hind paw.

Observation: The animal's behavior is observed immediately after the formalin injection. The

total time spent licking, biting, or flinching the injected paw is recorded in two phases: the

early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

Data Analysis: The total time of nociceptive behavior in each phase is compared between the

drug-treated groups and a vehicle control group.

The following diagram illustrates a typical experimental workflow for in vivo testing.
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Workflow for In Vivo Antinociceptive Testing.

This guide provides a foundational understanding of Awl 60 and its analogs for researchers in

the field of pain and analgesia. Further investigation into the specific structure-activity
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relationships and the in vivo performance of a broader range of analogs will be crucial for the

potential development of novel, safer, and more effective pain therapeutics.

To cite this document: BenchChem. [Comparative Analysis of Awl 60 and its Analogs: A
Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665861/docs#comparative-analysis-of-awl-60-and-
its-analogs-a-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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